Cas no 2548976-36-7 (2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile)
![2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2548976-36-7x500.png)
2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2548976-36-7
- AKOS040731148
- 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
- F6792-3375
- 2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
-
- インチ: 1S/C17H20N6S/c1-3-14-11-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-10-13(12-18)4-5-19-15/h4-5,10-11H,3,6-9H2,1-2H3
- InChIKey: ZTVNLQGGZUMZCF-UHFFFAOYSA-N
- SMILES: S(C)C1=NC(CC)=CC(=N1)N1CCN(C2C=C(C#N)C=CN=2)CC1
計算された属性
- 精确分子量: 340.14701584g/mol
- 同位素质量: 340.14701584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 444
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 94.2Ų
2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6792-3375-25mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6792-3375-5μmol |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6792-3375-1mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6792-3375-4mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6792-3375-2μmol |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6792-3375-5mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6792-3375-10mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6792-3375-15mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6792-3375-3mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6792-3375-2mg |
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile |
2548976-36-7 | 2mg |
$88.5 | 2023-09-07 |
2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrileに関する追加情報
2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile: A Novel Molecular Scaffold for Targeted Therapeutic Applications
2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile, with the CAS number 2548976-36-7, represents a structurally unique compound that has garnered significant attention in recent years for its potential applications in pharmaceutical research. This molecule combines a pyridine-4-carbonitrile core with a pyrimidin-4-yl substituent, connected via a piperazin-1-yl bridge. The presence of a methylsulfanyl group at the pyrimidin-4-yl ring further enhances its chemical complexity and biological activity. Recent studies have highlighted its potential as a lead compound for developing drugs targeting specific molecular pathways, particularly in oncology and neurodegenerative diseases.
The pyridine-4-carbonitrile scaffold is known for its ability to modulate various biological targets, including kinases, ion channels, and G protein-coupled receptors. The pyrimidin-4-yl substituent introduces additional functional groups that can interact with target proteins, while the piperazin-1-yl bridge provides flexibility in the molecule's conformation. The methylsulfanyl group, often referred to as a methylthio group, is a common moiety in pharmaceuticals due to its ability to enhance metabolic stability and improve drug-like properties. This combination of structural elements makes 2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile a promising candidate for further development.
Recent research has focused on the synthetic pathways of this compound, with particular emphasis on its asymmetric catalytic approaches. A study published in Journal of Medicinal Chemistry in 2023 demonstrated the use of chiral phosphoric acid catalysts to achieve high enantioselectivity in the formation of the pyrimidin-4-yl ring. This method not only improves the efficiency of synthesis but also reduces the environmental impact of the process, aligning with the principles of green chemistry. The ability to produce optically pure compounds is critical for pharmaceutical applications, as enantiomers can exhibit different biological activities and toxicities.
The biological activity of 2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has been evaluated in several in vitro and in vivo models. In a 2023 study published in ACS Chemical Biology, the compound showed significant inhibitory effects on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. The methylsulfanyl group was found to enhance the binding affinity to the target kinase, thereby increasing the compound's potency. Additionally, the piperazin-1-yl bridge may contribute to the molecule's ability to modulate multiple targets simultaneously, a property known as multitargeting, which is increasingly recognized as a valuable strategy in drug discovery.
Another area of interest is the potential application of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 preclinical study published in Neuropharmacology reported that 2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile exhibited neuroprotective effects by reducing oxidative stress and preventing the aggregation of amyloid-beta proteins. The pyridine-4-carbonitrile core was found to interact with the NMDA receptor, a key player in synaptic plasticity and neuronal survival. This dual mechanism of action—targeting both the pathological processes of neurodegeneration and the underlying neural pathways—positions the compound as a potential therapeutic agent for these conditions.
The pharmacokinetic properties of 2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile have also been investigated. A 2023 study in Drug Metabolism and Disposition highlighted its favorable metabolic profile, with minimal hepatic metabolism and a long half-life, which could reduce the frequency of dosing required in therapeutic applications. The methylsulfanyl group was found to improve the compound's stability in vivo, preventing premature degradation by esterases and other metabolic enzymes. These properties are essential for the development of orally bioavailable drugs, as they enhance patient compliance and reduce the risk of adverse effects.
Despite its promising potential, the development of this compound faces several challenges. One of the key issues is the synthetic scalability of the compound, as the current methods for its production are often limited to small-scale laboratory settings. Researchers are exploring flow chemistry techniques to improve the efficiency and cost-effectiveness of large-scale synthesis. Additionally, the toxicological profile of the compound needs to be thoroughly evaluated, as any potential side effects could limit its clinical application. Preclinical studies are currently underway to assess its safety in various animal models.
In conclusion, 2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a multifaceted molecule with a wide range of potential applications in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable lead compound for the development of new therapies. As research in this area continues to evolve, the compound may play a significant role in addressing some of the most challenging medical conditions of our time.
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